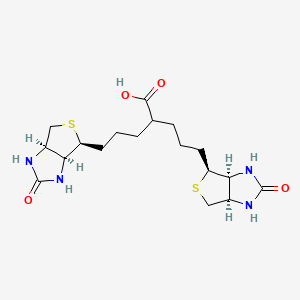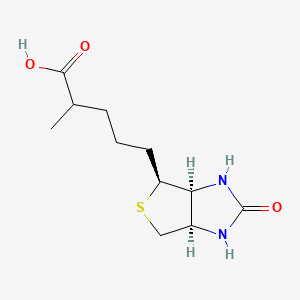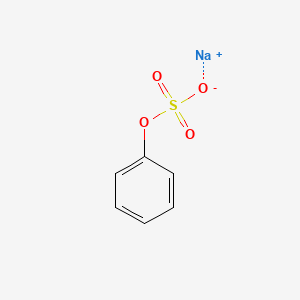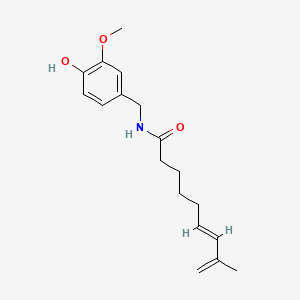
Paricalcitol Glucuronide
Vue d'ensemble
Description
Paricalcitol is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure . The chemical formula of Paricalcitol is C27H44O3 .
Synthesis Analysis
A novel strategy was developed for the preparation of paricalcitol via seven-step chemical transformation and one-step microbial transformation .Molecular Structure Analysis
The molecular structure of Paricalcitol is complex, with a molar mass of 416.646 g·mol −1 . Further detailed analysis of the molecular structure of Paricalcitol Glucuronide is not available in the retrieved data.Chemical Reactions Analysis
The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .Physical and Chemical Properties Analysis
Paricalcitol is a small molecule with a weight average of 416.6365 and a monoisotopic weight of 416.329045274 . Further detailed analysis of the physical and chemical properties of this compound is not available in the retrieved data.Applications De Recherche Scientifique
Renal Protection and Kidney Injury
Paricalcitol, a biologically active chemical that targets vitamin D receptors, has been shown to have significant protective effects against acute kidney injury (AKI) in mice. It reduces oxidative injury and inflammation in the kidneys through the activation of the Nrf2/HO-1 signaling pathway, leading to improved renal function and reduced renal tissue damage (Wang et al., 2023).
Cardiovascular and Atherosclerotic Effects
Research has demonstrated the protective effects of paricalcitol on aortic oxidative injury in atherosclerotic mice. This vitamin D analog, in combination with the angiotensin-converting enzyme inhibitor enalapril, has been found effective in preventing atherosclerotic plaque formation and reducing inflammation and oxidative damage in the aorta (Husain et al., 2010).
Anti-Inflammatory and Immunomodulatory Effects
Paricalcitol exerts significant anti-inflammatory effects in patients undergoing hemodialysis, reducing oxidative stress and inflammation, which are key factors leading to cardiovascular damage. This indicates its potential as a therapeutic agent in conditions associated with inflammation and oxidative stress (Izquierdo et al., 2012).
Antitumor Potential
Studies have also explored the antitumor potential of paricalcitol, particularly in the context of uterine fibroids and other cancers. Paricalcitol has been found to inhibit the proliferation of human uterine fibroid cells and reduce tumor size in animal models, suggesting its potential as a noninvasive medical treatment for uterine fibroids (Halder et al., 2014).
Renal Transplantation and Hyperparathyroidism
In the context of renal transplantation, paricalcitol has shown promise in managing secondary hyperparathyroidism. It effectively reduces serum parathyroid hormone levels and proteinuria, indicating its usefulness in post-transplant care (Trillini et al., 2015).
Diabetic Nephropathy
Paricalcitol has been evaluated for its role in managing diabetic nephropathy, demonstrating effectiveness in reducing proteinuria and improving kidney function. This suggests its potential as an adjunctive therapy in treating diabetic kidney complications (Schuster, Al-Makki, & Shepler, 2019).
Mécanisme D'action
Target of Action
Paricalcitol Glucuronide primarily targets the Vitamin D Receptor (VDR) . VDRs are nuclear receptors found in various tissues, including the kidneys, parathyroid glands, intestines, and bones. These receptors play a crucial role in regulating calcium and phosphate homeostasis and parathyroid hormone (PTH) levels .
Mode of Action
This compound, a metabolite of Paricalcitol, binds to VDRs with high affinity. Upon binding, it activates the receptor, leading to the modulation of gene expression. This activation results in the suppression of PTH synthesis and secretion, thereby helping to manage secondary hyperparathyroidism, particularly in patients with chronic kidney disease .
Biochemical Pathways
The activation of VDR by this compound influences several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : The compound is primarily excreted via feces (74%) and urine (16%), with a half-life of 14-20 hours .
Result of Action
At the molecular level, this compound’s action results in decreased PTH levels, improved calcium and phosphate balance, and enhanced bone mineralization. At the cellular level, it promotes the expression of genes involved in calcium transport and bone formation, while inhibiting those involved in PTH synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, acidic environments may affect its absorption and bioavailability. Additionally, interactions with other medications, particularly those affecting liver enzymes, can alter its metabolism and efficacy .
Safety and Hazards
Paricalcitol is classified as having acute toxicity - Category 1, Oral; Acute toxicity - Category 3, Dermal; Carcinogenicity, Category 2; and Reproductive toxicity, Category 2 . It is also suspected of causing cancer and damaging fertility or the unborn child . It is fatal if swallowed and toxic in contact with skin .
Analyse Biochimique
Biochemical Properties
Paricalcitol interacts with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression . Upon binding to the VDR, Paricalcitol activates the receptor, leading to the transcription of genes that control calcium homeostasis and cell differentiation . The glucuronidation of Paricalcitol may alter these interactions, potentially affecting its binding affinity and subsequent biological activity .
Cellular Effects
Paricalcitol influences various cellular processes, primarily through its interaction with the VDR . It plays a crucial role in maintaining calcium homeostasis, impacting cell signaling pathways, and gene expression . The glucuronidation of Paricalcitol could potentially modify these effects, although specific studies on Paricalcitol Glucuronide are currently lacking.
Molecular Mechanism
Paricalcitol’s mechanism of action involves binding to the VDR, leading to the activation of vitamin D responsive genes . This can result in effects such as the suppression of parathyroid hormone synthesis . The glucuronidation of Paricalcitol could potentially alter its binding interactions with the VDR and other biomolecules, thereby influencing its mechanism of action .
Temporal Effects in Laboratory Settings
The parent compound, Paricalcitol, has been shown to effectively reduce parathyroid hormone levels in patients with chronic kidney disease .
Dosage Effects in Animal Models
Studies on Paricalcitol have shown its effectiveness in reducing parathyroid hormone levels in a dose-dependent manner .
Metabolic Pathways
Paricalcitol is metabolized by multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4 . The glucuronidation of Paricalcitol would involve the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the addition of glucuronic acid to a variety of substrates .
Transport and Distribution
Paricalcitol is primarily excreted via hepatobiliary excretion . The transport and distribution of this compound within cells and tissues would likely involve various transport proteins, particularly those involved in the transport of glucuronides .
Subcellular Localization
The parent compound, Paricalcitol, is known to bind to the VDR, which is located in the cell nucleus . The glucuronidation of Paricalcitol could potentially influence its subcellular localization.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXNIVOZPYUJN-ILMLGNIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858277 | |
| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260588-15-5 | |
| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)







